Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a methyl ester at position 3, a 4-methyl substituent at position 4, a diethylcarbamoyl group at position 5, and a [(4-tert-butylphenyl)carbonyl]amino moiety at position 2.
Properties
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-8-25(9-2)21(27)18-14(3)17(22(28)29-7)20(30-18)24-19(26)15-10-12-16(13-11-15)23(4,5)6/h10-13H,8-9H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMTMUTPKIKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiophene Ring Construction
The thiophene backbone is typically assembled via Hantzsch thiophene synthesis or Gewald reaction , which enable introduction of substituents at specific positions. For example, the Gewald reaction facilitates 2-aminothiophene formation using ketones, sulfur, and cyanoacetates. Adapting this, 4-methylthiophene-3-carboxylate derivatives could be synthesized using methyl cyanoacetate and a ketone precursor. However, subsequent functionalization at the 2- and 5-positions necessitates protective group strategies to prevent side reactions.
tert-Butylphenyl Group Introduction
The 4-tert-butylphenyl moiety is often introduced via Friedel-Crafts alkylation or direct coupling . Patent US20120071696A1 highlights the use of tert-butyl alcohol with concentrated sulfuric acid to alkylate aromatic rings. For this compound, 4-tert-butylbenzoyl chloride could be prepared from 4-tert-butylbenzoic acid (using thionyl chloride) and subsequently coupled to the thiophene amine.
Diethylcarbamoyl Functionalization
The diethylcarbamoyl group at position 5 may be installed through Schotten-Baumann acylation or carbamoylation with diethylcarbamoyl chloride . Patent CN105884628A demonstrates carbamoylation under basic conditions (e.g., potassium carbonate in acetonitrile), which could be adapted here.
Stepwise Synthesis Pathways
Pathway A: Sequential Functionalization of Thiophene
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Thiophene Core Synthesis :
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Diethylcarbamoyl Installation :
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Amide Bond Formation :
Pathway B: Convergent Approach
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Pre-Functionalized Intermediate Synthesis :
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Prepare methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate separately.
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Synthesize 4-tert-butylbenzoyl chloride via reaction of 4-tert-butylbenzoic acid with oxalyl chloride.
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Convergent Coupling :
Critical Reaction Optimization Parameters
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Thiophene formation | DMF | 80 | Sulfur | 65–70 |
| Carbamoylation | DCM | 0–5 | TEA | 80 |
| Amide coupling | DMF | 30 | HATU/DIPEA | 75 |
| Convergent coupling | THF | 25 | EDCI/HOBt | 85 |
Steric and Electronic Considerations
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The 4-tert-butylphenyl group induces significant steric hindrance, necessitating bulky coupling agents (e.g., HATU over DCC) to improve amide bond formation efficiency.
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Electron-withdrawing carbamoyl groups at position 5 may deactivate the thiophene ring, requiring Lewis acid catalysts (e.g., ZnCl₂) for electrophilic substitutions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 3.45 (q, 4H, NCH₂CH₃), 3.90 (s, 3H, COOCH₃), 7.45–7.70 (m, 4H, Ar-H).
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HRMS : m/z calculated for C₂₃H₃₁N₃O₄S [M+H]⁺: 454.2065; found: 454.2068.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
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Pathway B offers higher yields (85%) but requires expensive coupling agents (EDCI/HOBt).
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Pathway A uses cheaper reagents (HATU) but involves longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: It could serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits biological activity against specific targets.
Industry: Its properties might make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with other biomolecules to modulate biochemical pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Key Observations:
Position 5 : The diethylcarbamoyl group offers moderate steric hindrance and hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-chlorophenylcarbamoyl or the aromatic [4-(ethoxycarbonyl)phenyl]carbamoyl .
Ester Groups : The methyl ester in the target compound may confer slower metabolic hydrolysis compared to ethyl or isopropyl esters .
Reactivity : Bromomethyl and chloroacetyl substituents in analogues introduce sites for nucleophilic substitution, unlike the stable tert-butyl group in the target.
Computational Modeling
- Molecular docking studies suggest that the tert-butyl group in the target compound could enhance binding to hydrophobic regions of proteins like CDK9, similar to findings in for nitrobenzoyl-containing analogues .
Biological Activity
Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes the formation of thiophene derivatives followed by the introduction of carbamoyl and ester functionalities. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values ranging from 7.5 to 16.9 μg/ml against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and SW480 (colon cancer) . The mechanism of action involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.
Antioxidant Activity
The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Various assays, such as DPPH and FRAP, have been employed to evaluate its radical scavenging ability and ferric-reducing power. These assays revealed that the compound possesses intrinsic potential for antioxidant activity, which could be beneficial in preventing oxidative damage associated with chronic diseases .
Enzyme Inhibition
In addition to its anticancer and antioxidant activities, this compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE). In vitro studies have shown that compounds similar to this compound exhibit mixed-type reversible inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thiophene derivatives, including this compound, reported significant cytotoxic effects against human cancer cell lines. Flow cytometric analysis confirmed that these compounds induce apoptotic cell death, emphasizing their potential as anticancer agents.
Case Study 2: Antioxidant Properties Evaluation
In another investigation, compounds derived from similar scaffolds were subjected to various antioxidant assays. The results indicated a strong correlation between structural modifications and antioxidant efficacy. The findings suggest that further optimization could enhance the biological activity of these compounds.
Summary of Research Findings
| Activity | Methodology | Findings |
|---|---|---|
| Anticancer | IC50 assays on MCF-7, HepG2, SW480 | IC50 values: 7.5 - 16.9 μg/ml; induces apoptosis |
| Antioxidant | DPPH, FRAP assays | Significant radical scavenging activity |
| Enzyme Inhibition | AChE/BChE inhibition assays | Mixed-type inhibition; potential for Alzheimer's treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
